3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Overview
Description
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, methyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one typically involves the bromination of a pyridine derivative followed by the introduction of methyl and trifluoromethyl groups. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination, and methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can modify the functional groups present.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methylpyridin-2(1H)-one
- 5-(Trifluoromethyl)pyridin-2(1H)-one
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which can impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules.
Biological Activity
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, with the chemical formula C7H5BrF3NO and CAS number 1215205-35-8, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant research findings.
- Molecular Weight : 256.02 g/mol
- Purity : 97%
- IUPAC Name : this compound
- Structure :
- SMILES : O=C1C(Br)=CC(C(F)(F)F)=CN1C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial properties. The trifluoromethyl group is significant in enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound:
- Chlamydia trachomatis Inhibition : Research indicates that derivatives containing a trifluoromethyl group exhibit selective activity against Chlamydia trachomatis, a major cause of sexually transmitted infections. Compounds with similar structures were shown to impair the growth of this pathogen without affecting host cell viability .
- Selectivity and Toxicity : The selectivity for Chlamydia was emphasized in studies where compounds demonstrated mild toxicity towards mammalian cells but were non-mutagenic in Drosophila melanogaster assays. This suggests a favorable safety profile for potential therapeutic applications .
- Comparison with Other Derivatives : In comparative studies, it was found that molecules lacking the trifluoromethyl group were inactive against Chlamydia, underscoring the importance of this substituent in maintaining biological activity .
The precise mechanism through which this compound exerts its effects involves interaction with specific enzymes or receptors in pathogens. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity and specificity to target sites.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1 below:
Case Studies
In a notable case study, derivatives similar to this compound were synthesized and tested for their antichlamydial activity. The results indicated that compounds with specific substitutions could significantly inhibit C. trachomatis, providing a promising avenue for drug development targeting this pathogen .
Properties
IUPAC Name |
3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCGYBIUAXXLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682421 | |
Record name | 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-35-8 | |
Record name | 3-Bromo-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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